molecular formula C15H11N5S B2660715 diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol CAS No. 374088-62-7

diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol

Cat. No. B2660715
CAS RN: 374088-62-7
M. Wt: 293.35
InChI Key: XPETXGRUWIIKQF-UHFFFAOYSA-N
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Description

Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is a chemical compound with the CAS Number: 374088-62-7 . It has a molecular weight of 293.35 . The IUPAC name for this compound is 6,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol is complex, with a fused triazole ring structure . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol include a molecular weight of 293.35 . Unfortunately, other specific properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Future Directions

The future directions for research on diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol and related compounds could involve further exploration of their pharmacological activities . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .

properties

IUPAC Name

6,7-diphenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c21-15-17-16-14-19(12-9-5-2-6-10-12)13(18-20(14)15)11-7-3-1-4-8-11/h1-10H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPETXGRUWIIKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=S)NN=C3N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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